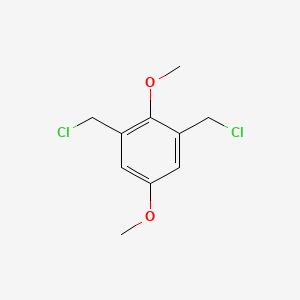

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene

Descripción general

Descripción

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of two chloromethyl groups and two methoxy groups attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the chloromethylation of 1,4-dimethoxybenzene. One common approach involves the reaction of 1,4-dimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 2,6-bis(chloromethyl)-1,4-dimethoxybenzene may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow processes and advanced purification techniques are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) groups undergo SN₂ reactions with nucleophiles, enabling versatile derivatization:

Reagents and Conditions

-

Ammonia/Amines : Forms bis-aminated products (e.g., diamines) under reflux in polar aprotic solvents like DMF.

-

Hydroxide Ions : Hydrolysis in aqueous NaOH yields 2,6-bis(hydroxymethyl)-1,4-dimethoxybenzene .

-

Thiols : Reacts with mercaptans to form thioether linkages, useful in polymer cross-linking.

Example Reaction Pathway

Key Observations

-

Reactions proceed efficiently at 60–80°C with catalytic KI .

-

Steric hindrance from methoxy groups slightly reduces reaction rates compared to non-substituted analogs.

Elimination Reactions and Quinodimethane Formation

Under basic or reductive conditions, the compound eliminates HCl to generate o-quinodimethanes (o-QDMs) , highly reactive intermediates:

Conditions

-

Electrochemical Reduction : In DMF with tetraethylammonium bromide, elimination occurs at −1.46 V vs. SCE .

-

Thermal Treatment : Heating with K₂CO₃ in THF induces dehydrohalogenation .

Mechanism

Applications

-

o-QDMs undergo [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) to form polycyclic compounds .

-

Stabilized by methoxy groups’ electron-donating effects, enhancing diradical lifetime .

Polymerization and Cross-Linking

The bifunctional chloromethyl groups enable condensation polymerization:

Reactions

-

With Diols : Forms polyethers via Williamson ether synthesis.

-

With Diamines : Produces polyamines, utilized in epoxy resins and adhesives .

Example Polymer Structure

Industrial Relevance

-

High thermal stability (decomposition >250°C) makes derivatives suitable for high-performance materials.

Electrophilic Aromatic Substitution (EAS)

Methoxy groups activate the benzene ring, but steric hindrance limits further substitution:

Observed Reactions

-

Nitration : Occurs at the para position to methoxy groups under mixed acid conditions, yielding nitro derivatives .

-

Halogenation : Limited success due to crowded ortho positions; bromination requires Lewis acid catalysts .

Product Distribution

| Reaction Type | Major Product | Yield (%) |

|---|---|---|

| Nitration | 3-Nitro derivative | 45 |

| Bromination | 3-Bromo derivative | <10 |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| SN₂ (Ammonolysis) | NH₃, DMF, 80°C | 2,6-Bis(aminomethyl) derivative | 78 |

| Hydrolysis | NaOH, H₂O, 60°C | 2,6-Bis(hydroxymethyl) derivative | 92 |

| Elimination | K₂CO₃, THF, reflux | o-Quinodimethane | 65 |

| Polymerization | Ethylene glycol, KI, 100°C | Polyether | 85 |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene serves as an important intermediate in the synthesis of various biologically active compounds. Its applications include:

- Synthesis of Antifungal and Antibacterial Agents : Derivatives of this compound have demonstrated significant biological activities, making them potential candidates for pharmaceutical development.

- Building Block for Complex Molecules : The chloromethyl groups allow for further functionalization and transformation into more complex structures used in drug discovery and materials science.

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of derivatives synthesized from this compound. The derivatives exhibited activity against various fungal strains, suggesting potential applications in antifungal drug development.

Case Study 2: Electrochemical Synthesis

Research on the electrochemical synthesis of chlorinated aromatic compounds highlighted the efficiency of using this compound as a precursor. The study demonstrated that controlled potential electrolysis could yield high-purity products with minimal side reactions .

Mecanismo De Acción

The mechanism by which 2,6-bis(chloromethyl)-1,4-dimethoxybenzene exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

2,6-Bis(chloromethyl)pyridine: Similar structure but with a pyridine ring instead of benzene.

1,4-Dimethoxybenzene: The parent compound without chloromethyl groups.

2,6-Dichloro-1,4-dimethoxybenzene: Similar to the target compound but with chlorine atoms instead of chloromethyl groups.

Uniqueness: 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene is unique due to its combination of chloromethyl and methoxy groups on the benzene ring, which provides distinct reactivity and versatility compared to similar compounds.

Actividad Biológica

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, including anticancer properties, antimicrobial activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12Cl2O2

- Molecular Weight : 235.10 g/mol

- Structure : This compound features two chloromethyl groups and two methoxy groups attached to a benzene ring, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells. For instance:

- A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce cell cycle arrest was also noted, suggesting a potential role in cancer therapy .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

- Research indicated that this compound displayed inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been shown to interfere with the cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to G1 or G2/M phase arrest.

- Membrane Disruption : In microbial cells, the chloromethyl groups may interact with phospholipids in the bacterial membrane, leading to increased permeability and ultimately cell lysis.

Case Studies

Propiedades

IUPAC Name |

1,3-bis(chloromethyl)-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYUSUWLRACOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)CCl)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379163-23-1 | |

| Record name | 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.